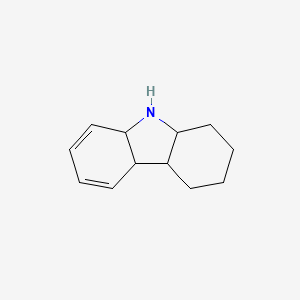
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is a polycyclic aromatic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes multiple fused rings and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of carbazole in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. This process results in the reduction of the aromatic rings, leading to the formation of the octahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carbazole derivatives with ketone or aldehyde functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Carbazole derivatives with various substituents, depending on the reagents used.
Scientific Research Applications
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A similar compound with a hexahydro structure and a p-tolyl substituent.
3a,4,4a,5,8,8a,9,9a-octahydro-4,95,8-dimethano-1H-benz[f]indene: Another polycyclic compound with a similar hydrogenated structure.
Uniqueness
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is unique due to its specific hydrogenation pattern and the resulting chemical properties. Its structure provides a balance between aromaticity and saturation, making it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
67262-18-4 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,3,4,4a,4b,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,9-13H,2,4,6,8H2 |
InChI Key |
SHQAGYRIWMHMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3C=CC=CC3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


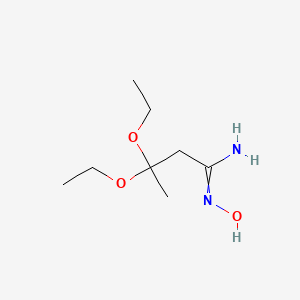
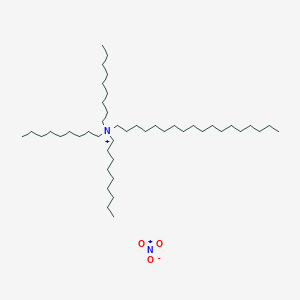
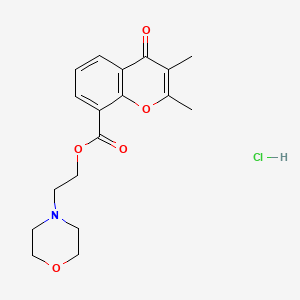
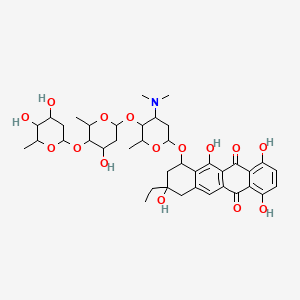

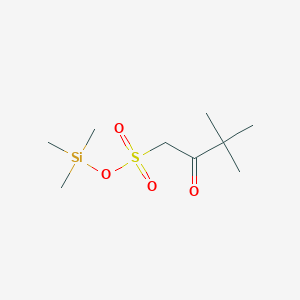
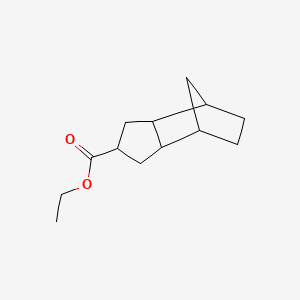
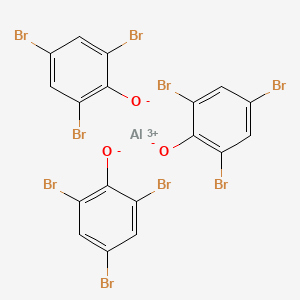
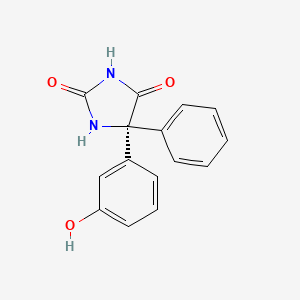
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


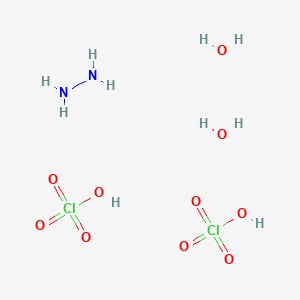
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
